N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine
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Overview
Description
N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is a complex organic compound with a unique structure that includes a benzimidazole core, a bromobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The bromobenzyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-4-chloro-N-(4-methoxyphenyl)benzamide
- 4-Bromobenzyl-(4-methoxyphenyl)ether
Uniqueness
N-(4-bromobenzyl)-1-(4-methoxyphenyl)-1H-benzimidazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific applications.
Properties
CAS No. |
337925-61-8 |
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Molecular Formula |
C21H18BrN3O |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)benzimidazol-5-amine |
InChI |
InChI=1S/C21H18BrN3O/c1-26-19-9-7-18(8-10-19)25-14-24-20-12-17(6-11-21(20)25)23-13-15-2-4-16(22)5-3-15/h2-12,14,23H,13H2,1H3 |
InChI Key |
JFIVTZMAXDALFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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